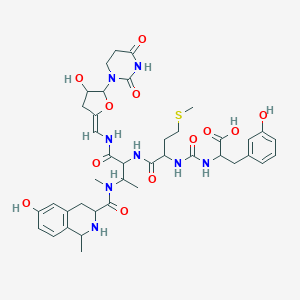

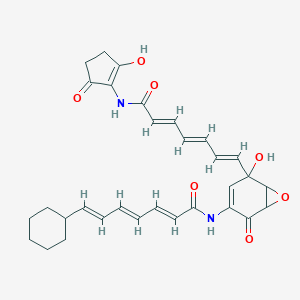

Napsamycin D

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La napsamycine D est un composé antibactérien uridylpeptidique initialement isolé de la bactérie Streptomyces sp. HIL Y-82,11372 . Elle partage un échafaudage structural commun avec d'autres antibiotiques uridylpeptidiques tels que les muréidomycines et les pacidamycines . La napsamycine D présente une activité puissante contre les espèces de Pseudomonas, mais elle n'est pas efficace contre d'autres bactéries Gram-négatives ou Gram-positives .

Méthodes De Préparation

La napsamycine D est produite par des voies biosynthétiques chez les espèces de Streptomyces. Le groupe de gènes responsable de sa biosynthèse a été identifié dans Streptomyces sp. DSM 5940 . L'expression hétérologue de ce groupe de gènes dans Streptomyces coelicolor M1154 a conduit à la production de napsamycine D . La voie biosynthétique implique une série de réactions enzymatiques qui assemblent la structure uridylpeptidique à partir de molécules précurseurs plus simples .

Analyse Des Réactions Chimiques

La napsamycine D subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme le borohydrure de sodium . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation de la napsamycine D peut conduire à la formation de dérivés hydroxylés, tandis que la réduction peut produire des produits désoxygénés .

Applications de la recherche scientifique

La napsamycine D a plusieurs applications de recherche scientifique, en particulier dans le domaine du développement de médicaments antibactériens. Elle cible l'enzyme bactérienne phospho-N-acétylmuramyl-pentapeptide translocase (MraY), qui est impliquée dans la biosynthèse du peptidoglycane . Cela en fait un outil précieux pour étudier la synthèse de la paroi cellulaire bactérienne et développer de nouveaux antibiotiques pour lutter contre les agents pathogènes résistants aux antibiotiques . De plus, la structure et le mode d'action uniques de la napsamycine D en font un sujet d'intérêt dans la recherche biochimique et pharmacologique .

Mécanisme d'action

La napsamycine D exerce ses effets antibactériens en inhibant l'enzyme MraY, qui est essentielle à la synthèse du peptidoglycane, un composant essentiel de la paroi cellulaire bactérienne . En se liant à MraY, la napsamycine D empêche la formation du précurseur du peptidoglycane, conduisant à la rupture de la paroi cellulaire et à la mort des cellules bactériennes . Ce mécanisme d'action est similaire à celui d'autres antibiotiques uridylpeptidiques, tels que les muréidomycines et les pacidamycines .

Applications De Recherche Scientifique

Napsamycin D has several scientific research applications, particularly in the field of antibacterial drug development. It targets the bacterial enzyme phospho-N-acetylmuramyl-pentapeptide translocase (MraY), which is involved in peptidoglycan biosynthesis . This makes it a valuable tool for studying bacterial cell wall synthesis and developing new antibiotics to combat antibiotic-resistant pathogens . Additionally, this compound’s unique structure and mode of action make it a subject of interest in biochemical and pharmacological research .

Mécanisme D'action

Napsamycin D exerts its antibacterial effects by inhibiting the enzyme MraY, which is essential for the synthesis of peptidoglycan, a critical component of the bacterial cell wall . By binding to MraY, this compound prevents the formation of the peptidoglycan precursor, leading to cell wall disruption and bacterial cell death . This mechanism of action is similar to that of other uridylpeptide antibiotics, such as mureidomycins and pacidamycins .

Comparaison Avec Des Composés Similaires

La napsamycine D est structurellement similaire à d'autres antibiotiques uridylpeptidiques, notamment les muréidomycines et les pacidamycines . Ces composés partagent un échafaudage commun à base d'uridine et ciblent la même enzyme bactérienne, MraY . La napsamycine D est unique dans son activité spécifique contre les espèces de Pseudomonas, tandis que les muréidomycines et les pacidamycines ont des spectres antibactériens plus larges . D'autres composés similaires incluent les sansanmycines et les liposidomycines, qui ciblent également la biosynthèse de la paroi cellulaire bactérienne, mais diffèrent par leurs caractéristiques structurales et leur spectre d'activité .

Propriétés

Numéro CAS |

144379-27-1 |

|---|---|

Formule moléculaire |

C40H52N8O12S |

Poids moléculaire |

869.0 g/mol |

Nom IUPAC |

2-[[1-[[1-[[(Z)-[5-(2,4-dioxo-1,3-diazinan-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-3-[(6-hydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-3-carbonyl)-methylamino]-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C40H52N8O12S/c1-20-27-9-8-25(50)16-23(27)17-29(42-20)36(55)47(3)21(2)33(35(54)41-19-26-18-31(51)37(60-26)48-12-10-32(52)45-40(48)59)46-34(53)28(11-13-61-4)43-39(58)44-30(38(56)57)15-22-6-5-7-24(49)14-22/h5-9,14,16,19-21,28-31,33,37,42,49-51H,10-13,15,17-18H2,1-4H3,(H,41,54)(H,46,53)(H,56,57)(H2,43,44,58)(H,45,52,59)/b26-19- |

Clé InChI |

AZGANZVUWUCOGH-XHPQRKPJSA-N |

SMILES |

CC1C2=C(CC(N1)C(=O)N(C)C(C)C(C(=O)NC=C3CC(C(O3)N4CCC(=O)NC4=O)O)NC(=O)C(CCSC)NC(=O)NC(CC5=CC(=CC=C5)O)C(=O)O)C=C(C=C2)O |

SMILES isomérique |

CC1C2=C(CC(N1)C(=O)N(C)C(C)C(C(=O)N/C=C\3/CC(C(O3)N4CCC(=O)NC4=O)O)NC(=O)C(CCSC)NC(=O)NC(CC5=CC(=CC=C5)O)C(=O)O)C=C(C=C2)O |

SMILES canonique |

CC1C2=C(CC(N1)C(=O)N(C)C(C)C(C(=O)NC=C3CC(C(O3)N4CCC(=O)NC4=O)O)NC(=O)C(CCSC)NC(=O)NC(CC5=CC(=CC=C5)O)C(=O)O)C=C(C=C2)O |

Synonymes |

napsamycin D |

Origine du produit |

United States |

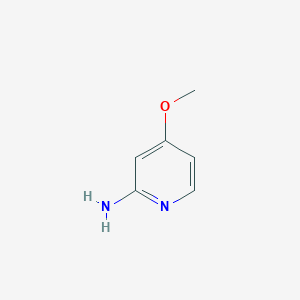

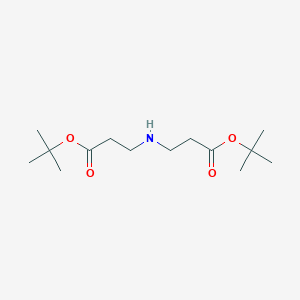

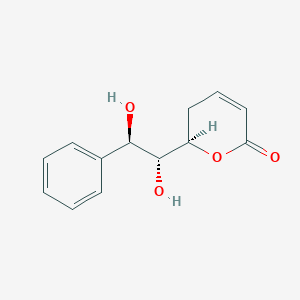

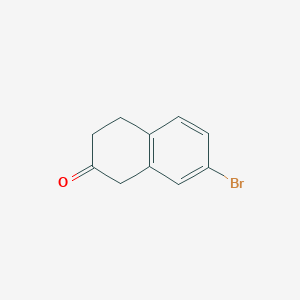

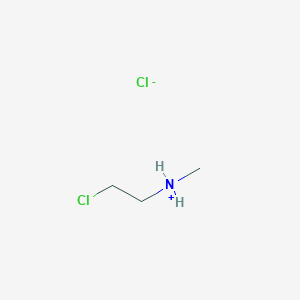

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

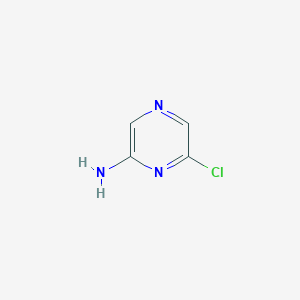

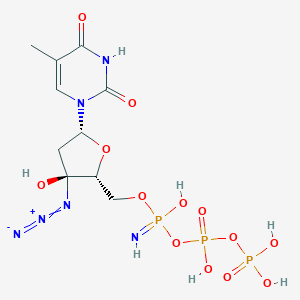

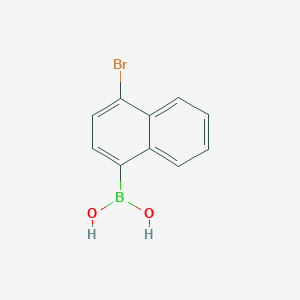

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyridine, 4-[fluoro(trimethylsilyl)methyl]-(9CI)](/img/structure/B134924.png)

![(1S,3R,5E,7E)-1,3-Bis-[(tert-butyldimethylsilyl)oxy]-9,10-secopregna-5,7,10-triene-20-carboxaldehyde](/img/structure/B134932.png)

![[(5S)-3-[(E)-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]methyl]-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-5-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B134936.png)

![alpha-(2-Chlorophenyl)-2,6,7,7a-tetrahydro-2-oxothieno[3,2-c]pyridine-5(4H)-acetic Acid](/img/structure/B134942.png)

![1-Methylbenz[a]anthracene](/img/structure/B134943.png)